

LEI-401 Technical Support Center: Investigating Potential Off-Target Effects

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Compound of Interest

Compound Name: LEI-401

Cat. No.: B2610359

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This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of **LEI-401**, particularly at high concentrations. The following information is intended to support troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of **LEI-401**?

LEI-401 is a selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2][3] NAPE-PLD is a zinc metallohydrolase that catalyzes the final step in the biosynthesis of a class of lipid signaling molecules called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide.[1][3] By inhibiting NAPE-PLD, **LEI-401** reduces the levels of various NAEs in a concentration-dependent manner.[4]

Q2: Have any off-targets for **LEI-401** been definitively identified?

To date, published literature has not reported definitive, specific off-targets of **LEI-401**. A label-free chemical proteomics experiment was conducted to assess the selectivity of **LEI-401**, and the results supported its selectivity for NAPE-PLD.[4] However, the absence of evidence is not evidence of absence, and off-target effects, particularly at high concentrations, remain a possibility for any small molecule inhibitor.

Q3: What are the potential off-targets of **LEI-401** based on its structure and mechanism?

Given that NAPE-PLD is a metalloenzyme containing a binuclear zinc center in its active site, other metalloenzymes could be potential off-targets for **LEI-401**, especially at high concentrations where specificity may be reduced.[1][3] Additionally, broad-spectrum off-target panels often include other common classes of proteins that are frequently implicated in adverse drug reactions.

Q4: What is considered a "high concentration" for **LEI-401** in experimental settings?

The definition of a "high concentration" is context-dependent (in vitro vs. in vivo) and should be determined relative to the on-target potency.

Experimental System	On-Target Potency (IC50/Ki)	Typical "High Concentration" for Off-Target Screening
In Vitro (Cell-based)	IC50 = 0.86 μ M (for target engagement in HEK293T cells) [4]	>10 μ M (a 10-fold increase over the IC50 is a common starting point)
In Vitro (Biochemical)	Ki = 0.027 μ M (for human NAPE-PLD)[5]	>1 μ M
In Vivo (Mice)	30 mg/kg (i.p.) showed significant on-target effects.[4] [5]	Dosages significantly exceeding the effective dose, while considering animal welfare and solubility limits.

It is recommended to establish a full dose-response curve for on-target activity in your specific assay system to define appropriate concentrations for off-target studies.

Troubleshooting Guide: Unexpected Experimental Results

Issue: I am observing a phenotype in my **LEI-401** treated cells that is inconsistent with NAPE-PLD inhibition.

Potential Cause: This could be due to an off-target effect of **LEI-401**, especially if you are using high concentrations.

Troubleshooting Steps:

- Confirm On-Target Engagement:
 - Measure the levels of NAEs (e.g., anandamide) in your experimental system to confirm that **LEI-401** is inhibiting NAPE-PLD at the concentrations used. A lack of NAE reduction might suggest issues with compound stability or cell permeability in your system.
- Concentration-Response Analysis:
 - Perform a concentration-response experiment. If the unexpected phenotype only manifests at concentrations significantly higher than those required for NAPE-PLD inhibition, it is more likely to be an off-target effect.
- Use a Structurally Unrelated NAPE-PLD Inhibitor:
 - If available, use a different, structurally distinct NAPE-PLD inhibitor. If this second compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect specific to **LEI-401**'s chemical scaffold.
- Negative Control Compound:
 - Synthesize or obtain a close structural analog of **LEI-401** that is inactive against NAPE-PLD. If this inactive analog still produces the unexpected phenotype, it strongly suggests an off-target effect.
- Off-Target Profiling:
 - Consider performing broader off-target screening as detailed in the experimental protocols section below.

Experimental Protocols for Investigating Off-Target Effects

Broad-Spectrum Off-Target Safety Panel

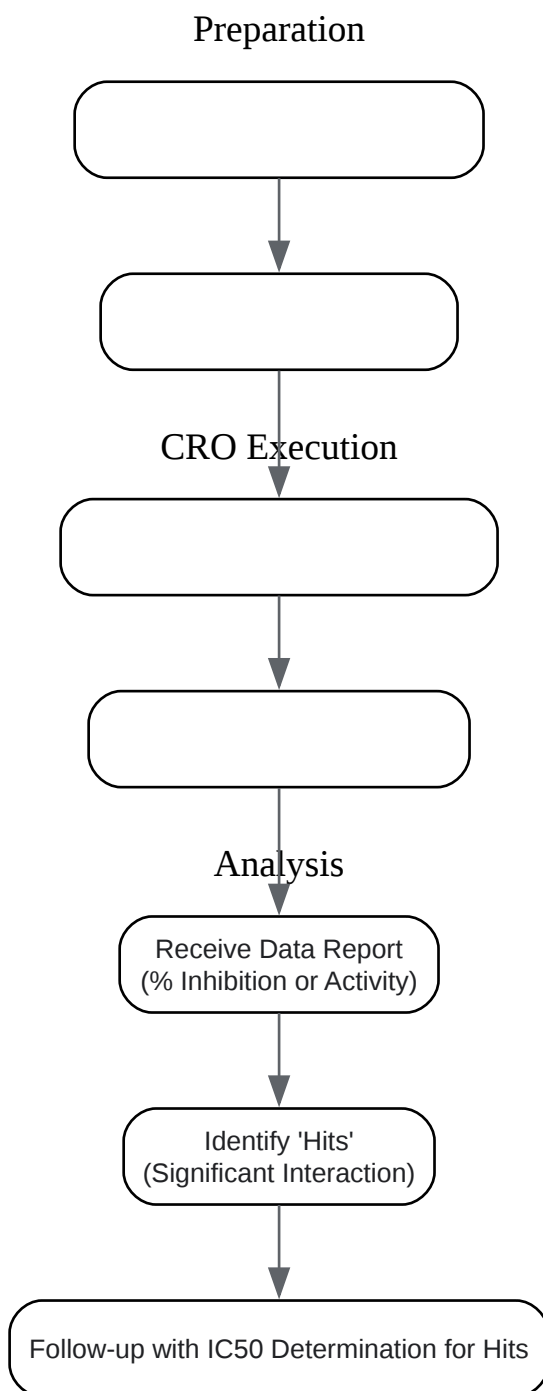
Objective: To screen **LEI-401** against a panel of common off-targets associated with adverse drug reactions.

Methodology: This is typically performed as a fee-for-service by a contract research organization (CRO). A common example is a panel that assesses binding to a range of receptors, ion channels, transporters, and enzymes.

Example Panel (based on commercially available panels^{[6][7]}):

Target Class	Examples
GPCRs	Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid
Ion Channels	hERG, Sodium, Calcium, Potassium
Transporters	SERT, DAT, NET
Enzymes	COX-1, COX-2, PDE, Various Cytochrome P450s
Nuclear Receptors	ER, AR, GR

Experimental Workflow:



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Figure 1: Workflow for a broad-spectrum off-target safety panel screen.

Kinome Profiling

Objective: To assess the interaction of **LEI-401** with a broad panel of human kinases, as kinase inhibitors are a common class of drugs with known off-target issues.

Methodology: KINOMEScan™ is a widely used platform for this purpose.[8][9][10][11] It is a competition-based binding assay where the test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR.

Experimental Protocol Outline:

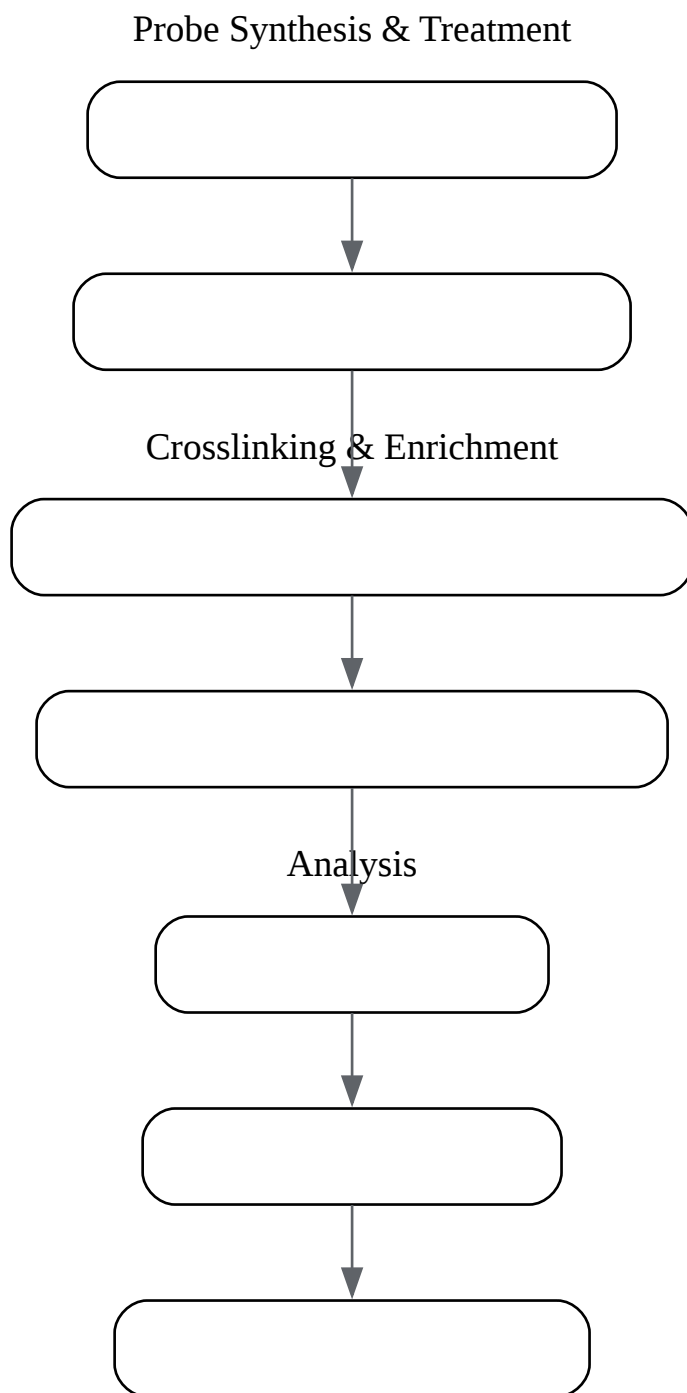
- **Compound Submission:** Submit **LEI-401** to a service provider offering KINOMEScan or a similar platform. Typically, a high concentration (e.g., 1-10 µM) is used for the initial screen.
- **Assay Performance:** The service provider performs the binding assays against their kinase panel (which can include hundreds of kinases).
- **Data Analysis:** Results are often provided as percent of control, where a lower percentage indicates stronger binding of **LEI-401** to the kinase. Data can be visualized on a dendrogram (TREEspot™ image) to show the selectivity profile.
- **Follow-up:** For any significant "hits," a follow-up K_d (dissociation constant) determination is recommended to quantify the binding affinity.

Chemical Proteomics for Target Deconvolution

Objective: To identify the direct and indirect binding partners of **LEI-401** in a cellular context in an unbiased manner.

Methodology: This approach often utilizes a modified version of the compound (a chemical probe) to capture its interacting proteins from a cell lysate. Photoaffinity labeling is a powerful technique for this.[12][13][14]

Experimental Workflow:



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Figure 2: General workflow for a chemical proteomics experiment using photoaffinity labeling.

Competition Experiment for Specificity: To distinguish specific from non-specific binders, a parallel experiment should be conducted where the cell lysate is co-incubated with the photoaffinity probe and an excess of unmodified **LEI-401**. Proteins that are true targets will show reduced labeling in the presence of the competing free compound.

Cellular Cytotoxicity Assay

Objective: To determine the concentration at which **LEI-401** induces cell death, which can be an indicator of off-target toxicity.

Methodology: A variety of high-throughput compatible assays can be used to measure cytotoxicity.^{[15][16][17][18]} A common method is to measure the release of lactate dehydrogenase (LDH) from damaged cells or to use a fluorescent dye that only enters cells with compromised membranes.

Experimental Protocol Outline (using a membrane-impermeable DNA dye):

- Cell Plating: Plate cells of interest in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare a serial dilution of **LEI-401** (e.g., from 0.1 to 100 μ M). Add the compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine or lysis buffer).
- Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
- Assay:
 - Add a fluorescent, membrane-impermeable DNA dye (e.g., CellTox™ Green) to all wells. This dye will enter and stain the DNA of dead cells.
 - Incubate for a short period as per the manufacturer's instructions.
- Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

- Data Analysis: Normalize the fluorescence signal to the positive and negative controls. Plot the percentage of cytotoxicity against the log of **LEI-401** concentration and fit a dose-response curve to determine the CC50 (cytotoxic concentration 50%).

A significant difference between the CC50 and the on-target IC50 (a large therapeutic window) suggests a lower likelihood of off-target toxicity at effective concentrations.

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